molecular formula C14H16N2O3 B5764501 1-[3-(2-nitrophenyl)acryloyl]piperidine

1-[3-(2-nitrophenyl)acryloyl]piperidine

Cat. No. B5764501
M. Wt: 260.29 g/mol
InChI Key: NQLMHZVLDFADJR-CMDGGOBGSA-N
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Description

1-[3-(2-nitrophenyl)acryloyl]piperidine, also known as NPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug design, and biological research. NPP is a piperidine derivative that contains a nitrophenyl group and an acryloyl moiety, which makes it a versatile molecule that can be modified to suit different research needs.

Mechanism of Action

The mechanism of action of 1-[3-(2-nitrophenyl)acryloyl]piperidine is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways that are involved in inflammation and tumor growth. 1-[3-(2-nitrophenyl)acryloyl]piperidine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. 1-[3-(2-nitrophenyl)acryloyl]piperidine has also been shown to inhibit the activity of protein kinase C (PKC), which is a signaling pathway that is involved in tumor growth.
Biochemical and Physiological Effects:
1-[3-(2-nitrophenyl)acryloyl]piperidine has been shown to exhibit various biochemical and physiological effects in different studies. It has been shown to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in vitro and in vivo. 1-[3-(2-nitrophenyl)acryloyl]piperidine has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. In addition, 1-[3-(2-nitrophenyl)acryloyl]piperidine has been shown to exhibit analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[3-(2-nitrophenyl)acryloyl]piperidine in lab experiments is its versatility and ease of modification. The acryloyl moiety in 1-[3-(2-nitrophenyl)acryloyl]piperidine allows for the attachment of different functional groups, which can be used to tailor the molecule for specific research needs. Another advantage is its relatively low toxicity and good solubility in water and organic solvents. However, one limitation of using 1-[3-(2-nitrophenyl)acryloyl]piperidine is its cost, as it is a relatively expensive compound compared to other piperidine derivatives.

Future Directions

There are several future directions for the research and development of 1-[3-(2-nitrophenyl)acryloyl]piperidine. One direction is the optimization of 1-[3-(2-nitrophenyl)acryloyl]piperidine derivatives for specific biological targets, such as specific enzymes or signaling pathways. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of 1-[3-(2-nitrophenyl)acryloyl]piperidine in animal models and humans, which can provide valuable information for the development of new drugs. Furthermore, the development of novel drug delivery systems for 1-[3-(2-nitrophenyl)acryloyl]piperidine and its derivatives can enhance their efficacy and reduce their toxicity.

Synthesis Methods

The synthesis of 1-[3-(2-nitrophenyl)acryloyl]piperidine can be achieved through several methods, including the reaction of piperidine with 2-nitrobenzaldehyde and acryloyl chloride in the presence of a base catalyst. Another method involves the condensation of 2-nitrobenzaldehyde with piperidine in the presence of an acid catalyst, followed by the addition of acryloyl chloride. Both methods yield 1-[3-(2-nitrophenyl)acryloyl]piperidine in good yields and purity.

Scientific Research Applications

1-[3-(2-nitrophenyl)acryloyl]piperidine has been extensively studied for its potential applications in medicinal chemistry and drug design. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities in various in vitro and in vivo studies. 1-[3-(2-nitrophenyl)acryloyl]piperidine has also been investigated as a potential lead compound for the development of new drugs that target specific biological pathways.

properties

IUPAC Name

(E)-3-(2-nitrophenyl)-1-piperidin-1-ylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c17-14(15-10-4-1-5-11-15)9-8-12-6-2-3-7-13(12)16(18)19/h2-3,6-9H,1,4-5,10-11H2/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLMHZVLDFADJR-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(2-Nitrophenyl)acryloyl]piperidine

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